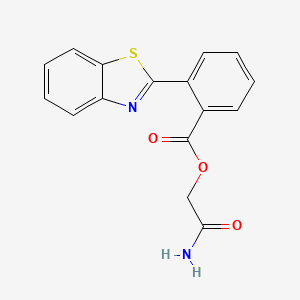
(2-Amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate, commonly known as BOBA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BOBA is a heterocyclic compound that contains a benzothiazole ring and a benzoate group. The compound is known for its unique properties, including its ability to act as a fluorescent probe for biological imaging and its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
BOBA acts as a fluorescent probe by binding to specific biomolecules, such as proteins and nucleic acids, and emitting light when excited by a specific wavelength of light. BOBA has been shown to have high selectivity and sensitivity for specific biomolecules, making it a valuable tool for studying biological processes.
Biochemical and physiological effects:
BOBA has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. Additionally, BOBA has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BOBA in lab experiments is its high selectivity and sensitivity for specific biomolecules. Additionally, BOBA is relatively easy to synthesize and has minimal toxicity, making it a safe and effective tool for studying biological processes. However, one limitation of using BOBA is its relatively low photostability, which may limit its use in long-term imaging experiments.
Direcciones Futuras
There are many potential future directions for research on BOBA, including:
1. Further development of BOBA as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
2. Development of new fluorescent probes based on the structure of BOBA with improved photostability and selectivity.
3. Study of the mechanism of action of BOBA and its interactions with specific biomolecules.
4. Use of BOBA in combination with other imaging techniques, such as magnetic resonance imaging (MRI) and computed tomography (CT), to improve the accuracy and specificity of biological imaging.
5. Development of new synthetic methods for BOBA and related compounds.
In conclusion, BOBA is a promising compound with a wide range of potential applications in scientific research. Its unique properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent, make it a valuable tool for studying biological processes and developing new treatments for disease. Further research on BOBA and related compounds is needed to fully understand their potential and to develop new applications for these compounds.
Métodos De Síntesis
BOBA can be synthesized using a variety of methods, including the reaction of 2-(1,3-benzothiazol-2-yl)benzoic acid with ethyl chloroformate and subsequent reaction with ammonia. Other methods include the reaction of 2-aminobenzoic acid with 2-(1,3-benzothiazol-2-yl)benzoyl chloride and the reaction of 2-(1,3-benzothiazol-2-yl)benzoic acid with ethyl 2-aminoacetate.
Aplicaciones Científicas De Investigación
BOBA has been extensively studied for its potential applications in various scientific fields, including bioimaging, drug discovery, and chemical biology. BOBA is known for its ability to act as a fluorescent probe for biological imaging, allowing researchers to visualize biological processes in real-time. Additionally, BOBA has been shown to have potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
(2-amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c17-14(19)9-21-16(20)11-6-2-1-5-10(11)15-18-12-7-3-4-8-13(12)22-15/h1-8H,9H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOOTWWVDCXGRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)C(=O)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)methyl]-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7476506.png)
![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one](/img/structure/B7476513.png)
![4-oxo-N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-thiophen-2-ylbutanamide](/img/structure/B7476517.png)
![4-oxo-N-[3-oxo-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-thiophen-2-ylbutanamide](/img/structure/B7476524.png)
![1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476525.png)
![3-[2-(4-carbamoylanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B7476537.png)
![1-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7476545.png)
![[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate](/img/structure/B7476555.png)
![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476562.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4R)-4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]acetamide](/img/structure/B7476566.png)
![1-[3-(2-Phenylphenoxy)propyl]piperidine](/img/structure/B7476582.png)

![2-N-(4-fluorophenyl)-6-[[(3S)-3-methylpiperidin-1-yl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7476605.png)
